Product packaging for 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one(Cat. No.:CAS No. 1781068-25-4)

6-Bromoimidazo[1,5-a]pyridin-3(2H)-one

Cat. No.: B2878132
CAS No.: 1781068-25-4
M. Wt: 213.034
InChI Key: IKBHPRFRJNHTMK-UHFFFAOYSA-N
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Description

The imidazo[1,5-a]pyridine (B1214698) ring system is a fused bicyclic heterocycle containing a pyridine (B92270) ring fused to an imidazole (B134444) ring. This structural motif is a "privileged pharmacophore," meaning it is a recurring structural feature in a variety of biologically active compounds. researchgate.net Its unique electronic properties and rigid conformational structure make it an attractive scaffold for the design of therapeutic agents and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B2878132 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one CAS No. 1781068-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2H-imidazo[1,5-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-6-3-9-7(11)10(6)4-5/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBHPRFRJNHTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CNC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781068-25-4
Record name 6-bromoimidazo[1,5-a]pyridin-3-ol
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Synthetic Methodologies for 6 Bromoimidazo 1,5 a Pyridin 3 2h One and Congeneric Structures

Strategic Approaches to the Imidazo[1,5-a]pyridine (B1214698) Core Construction

The synthesis of the fused imidazo[1,5-a]pyridine ring system is a focal point of heterocyclic chemistry, with numerous methods developed to achieve its construction. rsc.org These approaches often begin with substituted pyridine (B92270) precursors and build the five-membered imidazole (B134444) ring through various cyclization techniques.

One-Pot Cyclization Reactions for Imidazo[1,5-a]pyridine Synthesis

Another versatile one-pot method is a three-component coupling reaction. Substituted picolinaldehydes, various amines, and formaldehyde (B43269) can be condensed under mild conditions to yield imidazo[1,5-a]pyridinium ions, which are direct precursors to the neutral imidazo[1,5-a]pyridine scaffold. organic-chemistry.org

Table 1: Examples of One-Pot Syntheses for the Imidazo[1,5-a]pyridine Core

Reactants Reagents/Conditions Product Type
2-Pyridyl Ketones, Alkylamines I₂, NaOAc Substituted Imidazo[1,5-a]pyridines
Picolinaldehydes, Amines, Formaldehyde Mild Conditions Imidazo[1,5-a]pyridinium Ions

Cyclocondensation Approaches for Imidazo[1,5-a]pyridine Formation

Cyclocondensation reactions are a cornerstone of imidazo[1,5-a]pyridine synthesis. A prominent example is the reaction of 2-(aminomethyl)pyridines (also known as 2-picolylamines) with nitroalkanes that have been electrophilically activated. beilstein-journals.org This transformation is typically carried out in a polyphosphoric acid (PPA) medium, which facilitates the cyclization. beilstein-journals.org The reaction mechanism involves an initial nucleophilic attack by the aminomethylpyridine on the activated nitroalkane, leading to an intermediate that undergoes a 5-exo-trig cyclization to form the fused ring system. beilstein-journals.org While effective, this method can require harsh reaction conditions. beilstein-journals.org

Application of Ritter-Type Reactions in Imidazo[1,5-a]pyridine Synthesis

A more recent and innovative approach involves the use of intermolecular Ritter-type reactions. acs.org This strategy employs the reaction of pyridinylmethanol derivatives with various aryl or alkyl nitriles. The reaction is catalyzed by a combination of a Lewis acid, such as Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid like para-toluenesulfonic acid (p-TsOH·H₂O). acs.org Bi(OTf)₃ is particularly effective at converting the benzylic-type alcohol of pyridinylmethanol into a stabilized cation, which is then trapped by the nitrile in the key step of the Ritter reaction, leading to the formation of the imidazole ring. acs.org This method is notable for its broad substrate scope and ability to produce the desired products in moderate to excellent yields. acs.org

Regioselective Bromination Techniques for Imidazo[1,5-a]pyridines

The synthesis of 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one does not typically involve the direct bromination of a pre-formed imidazo[1,5-a]pyridine core at the C-6 position. Instead, the bromine atom is strategically introduced at the precursor stage. The key starting material is a pyridine ring already brominated at the desired position, most commonly 5-bromo-2-(aminomethyl)pyridine.

The synthesis of this crucial precursor can be achieved from 5-amino-2-methylpyridine (B47470) through a Sandmeyer-type reaction. This involves diazotization of the amino group followed by reaction with a bromide source. google.com Alternatively, 2-amino-5-bromopyridine (B118841) can serve as a starting point for further functionalization to introduce the aminomethyl group. orgsyn.org

While direct bromination of the imidazo[1,5-a]pyridine heterocycle is not the preferred route for C-6 substitution, electrophilic bromination at other positions is known. For instance, the C-3 position is electronically rich and can be brominated using reagents like bromine in acetic acid. This highlights the different reactivities of the positions on the fused ring system and underscores the necessity of a pre-brominated pyridine strategy for C-6 functionalization.

Synthesis of 6-Bromoimidazo[1,5-a]pyridin-3-carboxylate Precursors

The synthesis of carboxylate precursors, such as ethyl 6-bromoimidazo[1,5-a]pyridin-3-carboxylate, is a critical step toward accessing various derivatives, including the target 3(2H)-one. This is accomplished through the cyclization of the key intermediate, 5-bromo-2-(aminomethyl)pyridine.

A well-established method for forming the α-ketoester functionality within the imidazole ring involves reaction with diethyl oxalate (B1200264) or a similar reagent like ethyl chlorooxoacetate. In this reaction, the primary amine of 5-bromo-2-(aminomethyl)pyridine first forms an amide, which is followed by an intramolecular cyclization involving the pyridine nitrogen to construct the full bicyclic system. This cyclocondensation directly installs the required carboxylate group at the C-3 position, yielding the desired precursor. The synthesis of related imidazo[1,5-a]quinoline-3-carboxylates via decarboxylative cyclization further supports the viability of forming this functional group during the ring-forming step. nih.gov

Derivatization Strategies for the 3(2H)-one Moiety

The formation of the 3(2H)-one moiety is the final key transformation to yield this compound. This is achieved by reacting the 5-bromo-2-(aminomethyl)pyridine precursor with a suitable one-carbon electrophile that can form the desired carbonyl group.

Reagents such as phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547) [bis(trichloromethyl)carbonate], are highly effective for this transformation. The reaction proceeds by acylation of the primary amine, followed by intramolecular cyclization onto the pyridine nitrogen to form the lactam (amide) bond within the five-membered ring. Similarly, reacting the aminomethylpyridine with ethyl chlorocarbonate can also lead to the formation of the 3(2H)-one structure. These methods provide a direct and efficient route to derivatives of imidazo[1,5-a]pyridin-3(2H)-one from appropriately substituted 2-(aminomethyl)pyridines.

Table 2: Summary of Synthetic Strategies

Synthetic Step Key Precursor(s) Key Reagents/Reaction Type Resulting Structure
Core Construction 2-(Aminomethyl)pyridines, Nitroalkanes Polyphosphoric Acid / Cyclocondensation Imidazo[1,5-a]pyridine
Core Construction Pyridinylmethanol, Nitriles Bi(OTf)₃, p-TsOH / Ritter-Type Reaction Imidazo[1,5-a]pyridine
Bromination 5-Amino-2-methylpyridine HBr, Br₂, NaNO₂ / Sandmeyer Reaction 5-Bromo-2-methylpyridine
Carboxylate Synthesis 5-Bromo-2-(aminomethyl)pyridine Diethyl oxalate / Cyclocondensation Ethyl 6-bromoimidazo[1,5-a]pyridin-3-carboxylate
3(2H)-one Formation 5-Bromo-2-(aminomethyl)pyridine Phosgene or Triphosgene / Cyclization This compound

Reactivity and Transformational Chemistry of 6 Bromoimidazo 1,5 a Pyridin 3 2h One

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-6 Bromine Atom

The bromine atom attached to the pyridine (B92270) ring of the imidazo[1,5-a]pyridine (B1214698) core is a classical site for derivatization through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific studies on 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one are not extensively documented, the reactivity can be inferred from closely related heterocyclic systems. Research on analogous scaffolds, such as 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, provides a strong model for the expected behavior. rsc.orgnih.gov

In a study on this analogous system, a convenient and efficient route for C3-arylation was developed via a Suzuki-Miyaura cross-coupling reaction. nih.gov The process utilized microwave irradiation to facilitate the reaction, and a specialized palladium catalyst system was required to achieve high yields and prevent undesired side reactions like debromination. nih.gov The optimal catalyst was found to be a tandem system of XPhosPdG2 and the XPhos ligand. nih.gov This methodology proved effective for coupling a wide variety of aryl and heteroaryl boronic acids, demonstrating its broad applicability. nih.gov These optimized conditions were successfully applied to synthesize a range of arylated derivatives in good to excellent yields. rsc.org

The table below summarizes the conditions and outcomes for the Suzuki-Miyaura cross-coupling of a brominated pyrazolo[1,5-a]pyrimidin-5-one, which serves as a predictive model for the reactivity of the 6-bromoimidazo[1,5-a]pyridine (B578197) core.

Boronic Acid PartnerCatalyst SystemConditionsYield (%)Reference
p-Methoxyphenylboronic acidXPhosPdG2 / XPhosK2CO3, EtOH/H2O, MW 40 min86 researchgate.net
Phenylboronic acidXPhosPdG2 / XPhosK2CO3, EtOH/H2O, MW 40 min85 researchgate.net
Thiophen-2-ylboronic acidXPhosPdG2 / XPhosK2CO3, EtOH/H2O, MW 40 min89 researchgate.net
Pyridin-3-ylboronic acidXPhosPdG2 / XPhosK2CO3, EtOH/H2O, MW 40 min72 researchgate.net

Functional Group Interconversions at the 3(2H)-one Position

The lactam (or cyclic amide) functionality at the 3(2H)-one position is another key site for chemical modification. While simple reductions or additions are possible, more advanced transformations can convert the carbonyl group into a reactive handle for further cross-coupling, enabling the synthesis of highly substituted derivatives.

Drawing again from the analogous pyrazolo[1,5-a]pyrimidin-5-one system, a powerful two-step sequence has been demonstrated. rsc.orgnih.gov After an initial Suzuki-Miyaura coupling at the brominated position, the lactam C-O bond at the 5-position was activated. nih.gov This activation was achieved using a reagent such as PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), which is believed to convert the lactam into a more reactive intermediate, likely an enol phosphate (B84403) or a related species. This newly formed group serves as an excellent leaving group for a second palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This strategy allows for the introduction of a second aryl group at the 5-position, leading to the formation of 3,5-diarylated pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov This method highlights a sophisticated pathway for functionalizing the keto-group, extending the synthetic utility of the scaffold far beyond simple carbonyl chemistry.

Reaction Pathways for Further Scaffold Elaboration

Beyond reactions at the bromo and ketone positions, the core imidazo[1,5-a]pyridine scaffold can be elaborated through C-H functionalization. This modern synthetic strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, often with high regioselectivity.

Recent research has demonstrated a metal-free approach for the C-H functionalization of the imidazo[1,5-a]pyridine ring system at the C-1 position. nih.govacs.org In this method, formaldehyde (B43269) or other aldehydes are used as a one-carbon source to insert a methylene (B1212753) group, effectively bridging two imidazo[1,5-a]pyridine molecules. nih.govacs.org This reaction proceeds via a C(sp²)–H functionalization pathway and has been successfully applied to a wide range of substituted imidazo[1,5-a]pyridines, affording moderate to good yields of the resulting bis-imidazo[1,5-a]pyridines. nih.gov The process is notable for avoiding transition-metal catalysts, offering a more environmentally friendly and cost-effective alternative. nih.govacs.org This strategy showcases a powerful method for building molecular complexity directly from the parent heterocyclic scaffold.

The following table presents examples of this C-H functionalization reaction on various 3-substituted imidazo[1,5-a]pyridine derivatives.

Imidazo[1,5-a]pyridine SubstrateAldehydeProductYield (%)Reference
3-(Pyridin-2-yl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane83 nih.gov
3-(Perfluorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane79 nih.gov
3-(3,5-Dimethylphenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(3,5-dimethylphenyl)imidazo[1,5-a]pyridin-1-yl)methane77 acs.org
3-(2-Fluorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(2-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane70 nih.gov

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Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry and electronic properties. For heterocyclic compounds similar to 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one, DFT calculations are instrumental in predicting bond lengths, bond angles, and dihedral angles.

In studies of related bromo-substituted imidazopyridine derivatives, DFT has been used to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, in a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), a related but different isomer, the HOMO-LUMO gap was calculated to be 4.343 eV. researchgate.net Such calculations for this compound would reveal the distribution of electron density and help identify the most reactive sites for electrophilic and nucleophilic attack. The analysis of HOMO-LUMO energies for a similar compound revealed the pure pi character of the aromatic rings and the sigma character of the electron density on the bromine atoms. researchgate.net

These theoretical calculations provide a detailed picture of the molecule's ground-state properties, which is foundational for understanding its behavior in chemical reactions and its potential interactions with biological targets.

Table 1: Representative DFT-Calculated Properties for a Related Imidazopyridine Derivative (Note: Data is for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine as a representative example)

ParameterValue
HOMO EnergyNot Specified
LUMO EnergyNot Specified
HOMO-LUMO Gap4.343 eV

This interactive table provides an example of typical data obtained from DFT calculations on a related molecule. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This method is particularly valuable for predicting and interpreting UV-visible absorption and emission spectra. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to understand the photophysical properties of a compound. nih.gov

For a molecule like this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to validate the computational model and to assign specific electronic transitions, such as n→π* or π→π*, to the observed spectral features. researchgate.net In studies of other heterocyclic systems, TD-DFT has been successfully used to rationalize the effects of solvents on electronic excitations. researchgate.net Such an approach would be valuable in understanding how the environment might influence the spectroscopic properties of this compound.

Table 2: Illustrative TD-DFT Output for a Hypothetical Electronic Transition (Note: This is a hypothetical example to illustrate the type of data generated)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.543500.25
S0 → S24.133000.08
S0 → S34.962500.62

This interactive table illustrates the kind of data TD-DFT calculations can provide about the electronic transitions of a molecule.

Quantum Mechanics (QM) and Molecular Dynamics (MD) in Structure-Activity Relationship (SAR) Investigations

Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations are powerful computational tools used in drug discovery to explore the Structure-Activity Relationships (SAR) of bioactive molecules. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

QM methods, such as DFT, can be used to calculate molecular descriptors like electrostatic potential, dipole moment, and orbital energies. These descriptors help in understanding how a molecule like this compound might interact with a biological target, for example, through hydrogen bonding or electrostatic interactions. In the context of SAR, these calculations can explain why certain structural modifications to the imidazopyridine core lead to an increase or decrease in biological activity. researchgate.net

Molecular Dynamics (MD) simulations, on the other hand, provide a dynamic view of the molecule's behavior over time, often in a simulated biological environment such as in water or complexed with a protein. MD can be used to study the conformational flexibility of this compound and to model its binding to a receptor. By simulating the interactions between the ligand and the protein's active site, MD can help to predict binding affinities and elucidate the mechanism of action. nih.gov The combination of QM and MD (often in QM/MM, Quantum Mechanics/Molecular Mechanics models) provides a comprehensive approach to understanding the molecular basis of a compound's activity, thereby guiding the design of new, more potent analogues.

Advanced Research Applications and Prospects of the Imidazo 1,5 a Pyridine Scaffold

Design and Application as N-Heterocyclic Carbene (NHC) Ligands

The imidazo[1,5-a]pyridine (B1214698) framework serves as a robust platform for the design of N-heterocyclic carbene (NHC) ligands, which are pivotal in modern organometallic chemistry and catalysis. The carbene is typically generated at the C3 position, creating an imidazo[1,5-a]pyridin-3-ylidene.

Imidazo[1,5-a]pyridin-3-ylidene ligands exhibit distinct steric and electronic properties that significantly influence the coordination environment of a metal center. The bicyclic structure of these "L-shaped" NHC ligands imposes a rigid framework, which can be strategically modified to fine-tune catalytic activity. The substitution pattern on the pyridine (B92270) and imidazole (B134444) rings allows for precise control over the ligand's σ-donating and π-accepting capabilities, as well as its steric bulk. For instance, substituents on the pyridine ring can modulate the electronic properties of the carbene, thereby affecting the stability and reactivity of the resulting metal complex. While specific studies on 6-bromo substituted derivatives are not extensively documented, the presence of a bromine atom would be expected to introduce both electronic and steric effects, potentially influencing the ligand's coordination behavior and the catalytic performance of its metal complexes.

Well-defined palladium complexes bearing imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as versatile precatalysts for cross-coupling reactions. beilstein-journals.org These catalysts demonstrate fast activation and high reactivity, attributed to the unique structural features of the NHC ligand. beilstein-journals.org

The utility of imidazo[1,5-a]pyridine-based NHC ligands in organometallic catalysis is an active area of research. rsc.org These ligands have been successfully employed in a variety of organic transformations. The modular synthesis of their precursors, imidazo[1,5-a]pyridinium salts, allows for the incorporation of diverse functionalities, including chiral substituents, making them attractive for asymmetric catalysis. organic-chemistry.org An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) provides a straightforward route to these NHC precursors. organic-chemistry.org

The rigid L-shaped conformation of these ligands has been shown to be advantageous in palladium-catalyzed cross-coupling reactions. beilstein-journals.org While the full scope of their catalytic applications is still being explored, the versatility of the imidazo[1,5-a]pyridine scaffold suggests significant potential for the development of novel and efficient catalysts for a broad range of chemical transformations.

Development as Emissive Compounds for Optoelectronic Applications

The imidazo[1,5-a]pyridine scaffold is a promising platform for the development of emissive compounds for optoelectronic applications. rsc.org These derivatives are known for their unique photophysical properties, including high quantum yields and large Stokes shifts. researchgate.netunito.it

Compound ClassEmission ColorQuantum Yield (Φ)Key Features
Methoxylated imidazo[1,5-a]pyridinesBlueUp to 50%Good optical tunability, large Stokes shift
Trifluoromethylated imidazo[1,5-a]pyridinesTunable13% to 58%Substituent position affects quantum yield
1,3-disubstituted imidazo[1,5-a]pyridinesBlueUp to 33% (in Zinc complexes)Suitable for coordination complexes

Role as a Scaffold in Chemical Biology Research

The unique structural and photophysical properties of the imidazo[1,5-a]pyridine scaffold make it a valuable tool in chemical biology research.

Imidazo[1,5-a]pyridine derivatives are being explored as fluorescent probes for biological imaging. nih.govnih.gov Their compact size, combined with their emissive properties, makes them suitable candidates for developing probes that can be used to study cellular processes. For instance, their photophysical characteristics suggest they could be effective as membrane probes to investigate the dynamics, hydration, and fluidity of lipid bilayers. nih.govnih.gov

In a study investigating imidazo[1,5-a]pyridine-based fluorophores, several derivatives were synthesized and their interactions with liposomes as model membranes were evaluated. nih.govnih.gov The results indicated successful intercalation of the probes into the lipid bilayer, suggesting their potential for further development as tools for membrane studies. nih.govnih.gov While specific research on 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one as a fluorescent probe has not been reported, the general scaffold shows promise for this application.

The imidazo[1,5-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. beilstein-journals.org While direct studies on this compound as a kinase modulator are lacking, related imidazo-pyridine isomers have shown significant activity as kinase inhibitors. For instance, derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold have been developed as potent inhibitors of kinases such as Nek2 and PI3Kα, which are implicated in cancer. nih.govnih.gov

Structure-activity relationship (SAR) studies on these related scaffolds have provided insights into the key structural features required for potent and selective kinase inhibition. documentsdelivered.com The ability to readily functionalize the imidazo[1,5-a]pyridine core suggests that it could be a viable scaffold for the design of novel kinase inhibitors. The bromine atom in this compound could serve as a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.

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